molecular formula C25H24N4O3 B397871 N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 352344-59-3

N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B397871
CAS No.: 352344-59-3
M. Wt: 428.5g/mol
InChI Key: OXMHBQOQSUUUDH-UHFFFAOYSA-N
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Description

N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole moiety linked to a benzodioxine ring system, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid. The resulting benzotriazole is then functionalized with a butylphenyl group through a Friedel-Crafts alkylation reaction.

The next step involves the formation of the benzodioxine ring, which can be synthesized via a condensation reaction between catechol and an appropriate aldehyde under acidic conditions. The final step is the coupling of the benzotriazole and benzodioxine intermediates through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cyclization and condensation steps, as well as automated systems for the coupling reactions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups on the benzotriazole can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzodioxine ring can interact with hydrophobic pockets in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of a benzotriazole and benzodioxine ring system. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

352344-59-3

Molecular Formula

C25H24N4O3

Molecular Weight

428.5g/mol

IUPAC Name

N-[2-(4-butylphenyl)benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C25H24N4O3/c1-2-3-4-17-5-9-20(10-6-17)29-27-21-11-8-19(16-22(21)28-29)26-25(30)18-7-12-23-24(15-18)32-14-13-31-23/h5-12,15-16H,2-4,13-14H2,1H3,(H,26,30)

InChI Key

OXMHBQOQSUUUDH-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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